
4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It appears to contain a morpholine dione group, a piperidine ring, and a chloro-fluoro substituted phenyl group. These types of compounds are often used in medicinal chemistry and drug design due to their versatile reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed using a cyclization reaction, while the phenyl group could be added using a cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the carbonyl groups in the morpholine dione could potentially undergo nucleophilic addition reactions, while the halogen atoms on the phenyl ring might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, or high-performance liquid chromatography (HPLC) for stability analysis .Mécanisme D'action
4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione works by inhibiting the activity of TRPA1, a protein that is involved in the sensation of pain and inflammation. TRPA1 is a member of the transient receptor potential (TRP) ion channel family and is activated by various stimuli, such as cold, irritants, and oxidative stress. By inhibiting TRPA1, this compound may be able to reduce pain and inflammation in various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit TRPA1, this compound has been shown to inhibit the activity of other ion channels, such as TRPV1 and TRPM8. This compound has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that are involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. This compound is also stable and can be stored for long periods of time, making it a convenient tool for research.
However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound that is not found in nature, which may limit its relevance to biological systems. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione. One area of interest is the development of more potent and selective TRPA1 inhibitors. Researchers may also investigate the potential of this compound as a treatment for various diseases and conditions, such as pain, inflammation, and cancer. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine to form 1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidine. This intermediate compound is then reacted with morpholine-3,5-dione to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has been shown to have a variety of applications in scientific research. One potential use for this compound is in the study of pain and inflammation. This compound has been shown to inhibit the activity of a protein called TRPA1, which is involved in the sensation of pain and inflammation. By inhibiting TRPA1, this compound may be able to reduce pain and inflammation in various conditions.
Another potential use for this compound is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have potential as a cancer treatment. This compound may also be useful in the study of other diseases and conditions, such as neurological disorders and cardiovascular disease.
Safety and Hazards
Propriétés
IUPAC Name |
4-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4/c18-13-2-1-3-14(19)12(13)8-15(22)20-6-4-11(5-7-20)21-16(23)9-25-10-17(21)24/h1-3,11H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQICWFGHVENQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

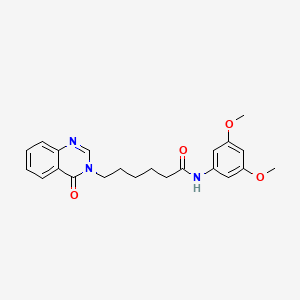
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)
![(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619164.png)

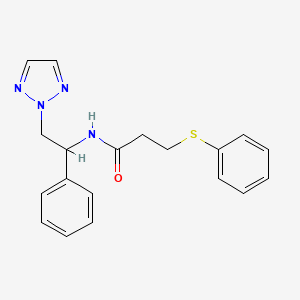


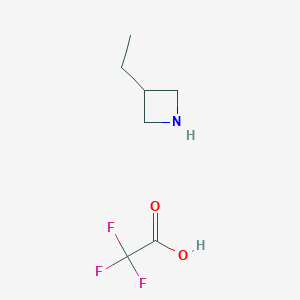

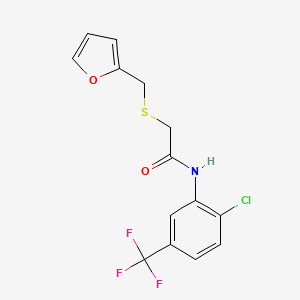
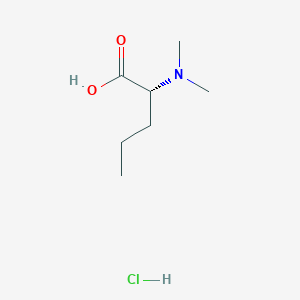
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)
